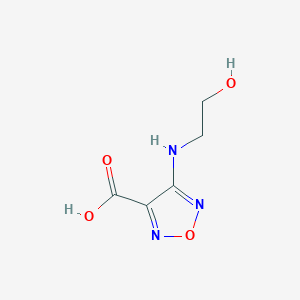

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

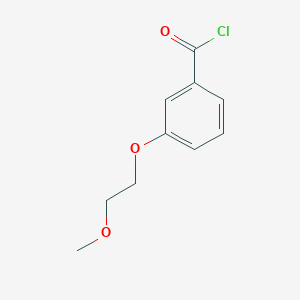

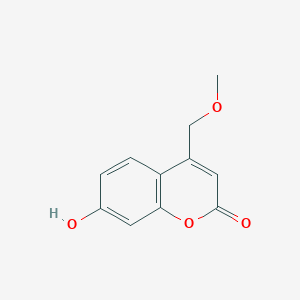

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid (HEFA) is a chemical compound with a molecular formula of C4H7NO3. It is a member of the furazan family of compounds and is used in a variety of scientific research applications. HEFA is a colorless solid with a melting point of approximately 135°C. It is soluble in water, ethanol, and acetone, but insoluble in ether. HEFA is an important intermediate in the synthesis of many biologically active compounds, including drugs and dyes.

科学的研究の応用

Conversion of Biomass to Furan Derivatives

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal in converting plant biomass into valuable chemicals, serving as an alternative feedstock for the chemical industry. These derivatives have potential applications in producing monomers, polymers, fuels, solvents, and pharmaceuticals. The synthesis and utilization of HMF from plant feedstocks signify a major shift towards sustainable chemical production, hinting at a future where carbon and hydrogen sources are derived more responsibly (Chernyshev, Kravchenko, & Ananikov, 2017).

Arylmethylidenefuranones: Chemical Reactivity and Applications

The reactivity of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles has been explored for synthesizing a range of compounds. These reactions yield diverse acyclic, cyclic, and heterocyclic compounds with potential applications in different fields, indicating the versatility of furan derivatives in fine chemical synthesis (Kamneva, Anis’kova, & Egorova, 2018).

Amino-1,2,4-triazoles: A Raw Material for Fine Organic Synthesis

Amino-1,2,4-triazoles serve as a fundamental raw material in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their use extends to creating heat-resistant polymers and products with fluorescent properties, showcasing the broad application spectrum of nitrogen-containing heterocycles derived from furan compounds (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Catalytic Conversion of Carbohydrates to Furanic Derivatives

The synthesis of furanic derivatives from carbohydrates, facilitated by catalysts like choline chloride, underscores the potential of biomass as a source for renewable chemicals. This process highlights the efficiency and environmental benefits of using biomass-derived carbohydrates for producing furanic derivatives, essential for various applications (Jérôme & Vigier, 2017).

Understanding Biocatalyst Inhibition by Carboxylic Acids

The study of carboxylic acids, including furan-3-carboxylic acid derivatives, reveals their role as both feedstock and inhibitors in microbial fermentation processes. This research is crucial for developing strategies to increase microbial tolerance and efficiency in bioproduction processes, furthering the application of furan derivatives in biotechnology (Jarboe, Royce, & Liu, 2013).

作用機序

Target of Action

Similar compounds have been found to interact with various cellular targets . For instance, ochratoxin A, a mycotoxin, interacts with target molecules depending on the characteristics of the target molecule and the ochratoxin A molecule itself .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes . For example, 2-aminothiazole derivatives have been found to exhibit potent inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Pathways

Similar compounds have been found to affect carbohydrate, lipid, and amino acid metabolism . For instance, in the progression of diabetic kidney disease, disorders in serum metabolites and gut microbiota principally involved carbohydrate, lipid, and amino acid metabolism .

Pharmacokinetics

A similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, was found to be rapidly distributed in rat’s plasma with the absolute bioavailability of 345% . The main pharmacokinetic parameters were, respectively, 36.474 μg·h/mL, 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h after intravenous and oral administrations .

Result of Action

Similar compounds have been found to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .

Action Environment

It’s known that the hydrophobicity of similar compounds can hamper their direct biomedical use . Therefore, obtaining water-soluble forms of these compounds is a common goal in drug development .

特性

IUPAC Name |

4-(2-hydroxyethylamino)-1,2,5-oxadiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4/c9-2-1-6-4-3(5(10)11)7-12-8-4/h9H,1-2H2,(H,6,8)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWMVCTUTXHXFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC1=NON=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340747 |

Source

|

| Record name | 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147194-40-9 |

Source

|

| Record name | 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)

![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)

![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)